N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)pyrazine-2-carboxamide
Description
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)pyrazine-2-carboxamide is a heterocyclic compound featuring a benzoimidazole core fused to a cyclohexylmethyl group, linked via an amide bond to a pyrazine ring. This structure combines the aromatic π-electron-rich benzoimidazole moiety with the conformational flexibility of the cyclohexyl group and the hydrogen-bonding capability of the pyrazine carboxamide. For instance, compounds like N-(4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)-3,5-dinitrobenzamide () and Belizatinib () share the benzoimidazole-cyclohexyl motif, highlighting its relevance in medicinal chemistry.
Properties
IUPAC Name |
N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c25-19(17-12-20-9-10-21-17)22-11-13-5-7-14(8-6-13)18-23-15-3-1-2-4-16(15)24-18/h1-4,9-10,12-14H,5-8,11H2,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBILNLZFKFOQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC(=O)C2=NC=CN=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, a key structural component of this compound, have a broad range of biological activities and can interact with various biological targets.
Mode of Action
Benzimidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes. For example, some benzimidazole derivatives have been shown to exert their effects by depolymerizing microtubules.
Biochemical Pathways
Benzimidazole derivatives have been reported to have a wide range of applications, including pharmaceuticals and agrochemicals, indicating their potential to interact with multiple biochemical pathways.
Result of Action
Benzimidazole derivatives have been reported to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities. This suggests that the compound could potentially have a wide range of effects at the molecular and cellular level.
Biological Activity
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)pyrazine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Structure and Synthesis
The compound features a benzimidazole moiety, which is known for its diverse pharmacological properties. The synthesis typically involves multi-step organic reactions, including the formation of the benzimidazole structure through condensation reactions and subsequent modifications to introduce the pyrazine and carboxamide functionalities.
Antitumor Activity
Research has indicated that compounds containing benzimidazole derivatives exhibit significant antitumor properties. For instance, studies have shown that similar benzimidazole-based compounds can inhibit tumor growth by modulating various signaling pathways involved in cancer progression.
Table 1: Antitumor Activity of Related Compounds
| Compound Name | IC50 (nM) | Mechanism of Action |
|---|---|---|
| Compound A | 5.70 | ENPP1 inhibition, enhancing STING pathway |
| Compound B | 9.68 | Induction of apoptosis in cancer cells |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- ENPP1 Inhibition : The compound may act as an inhibitor of ecto-nucleotide triphosphate diphosphohydrolase (ENPP1), which plays a role in regulating immune responses. Inhibition leads to enhanced immune activation, making it a candidate for cancer immunotherapy .
- STING Pathway Activation : By promoting the STING pathway, the compound can enhance the expression of immune response genes such as IFNB1, CXCL10, and IL6, contributing to its antitumor efficacy .
Case Studies
Several studies have explored the biological effects of compounds structurally similar to this compound:
- Study on ENPP1 Inhibitors : A recent study demonstrated that imidazo[1,2-a]pyrazine derivatives exhibited potent ENPP1 inhibition, leading to significant tumor growth reduction in animal models when combined with anti-PD-1 antibodies .
- Benzimidazole Derivatives : A comprehensive review highlighted numerous benzimidazole derivatives with broad-spectrum activities against various pathogens and cancer cell lines, reinforcing the potential of similar structures in therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Critical Analysis of Structural Advantages and Limitations
- Advantages :
- Limitations :
- Synthetic complexity of the cyclohexylmethyl-pyrazine linkage may limit scalability.
- Lack of halogenation (common in compounds) may reduce potency against kinase targets.
Preparation Methods
Cyclohexane Backbone Functionalization
The cyclohexylmethylamine moiety is typically derived from (1r,4r)-cyclohexane-1,4-diyldimethanol , a key intermediate in carbamate and amine synthesis. In a representative procedure, this diol reacts with 4-chloro-N-phenylaniline and 1,1'-carbonyldiimidazole (CDI) in acetonitrile at 65–70°C to form a carbamate intermediate. Subsequent hydrolysis or aminolysis yields the primary amine. Tribasic potassium phosphate (K₃PO₄) is critical for maintaining reaction efficiency, achieving 78% yield after recrystallization.
Benzoimidazole Ring Formation
The benzoimidazole ring is constructed via condensation of o-phenylenediamine with carboxylic acid derivatives. For example, 2-(benzo[b]thiophen-2-yl)-4,5-dihydrooxazole reacts under acidic conditions to form the bicyclic core. Alternatively, ethyl 2-[3-[benzoyl-[(1r)-1-(1-benzyl-4-phenylimidazol-2-yl)-2,2-dimethylpropyl]amino]propylamino]acetate serves as a template for imidazole ring closure under microwave-assisted heating. Steric effects from substituents on the cyclohexyl group necessitate prolonged reaction times (19 hours) to achieve >98% conversion.
Pyrazine-2-carboxylic Acid Synthesis
Dehydrogenative Coupling of β-Amino Alcohols
Pyrazine rings are synthesized via acceptorless dehydrogenative coupling catalyzed by manganese pincer complexes . A 2018 study demonstrated that β-amino alcohols, such as 2-phenylglycinol , undergo self-coupling at 120°C with KH as a base, releasing H₂ and H₂O. This method selectively produces 2,5-diphenylpyrazine in 89% yield. For the target compound, pyrazine-2-carboxylic acid is derived by oxidizing the methyl group of 2-methylpyrazine, followed by carboxylation.
Alternative Routes: Quinoxaline Derivatives
Quinoxaline intermediates, formed by reacting 1,2-diaminobenzene with 1,2-vicinal diols , offer a pathway to functionalized pyrazines. However, this method requires stringent temperature control to avoid over-oxidation.
Carboxamide Bond Formation
Activation of Pyrazine-2-carboxylic Acid
The carboxylic acid is activated using CDI or thionyl chloride to form reactive intermediates. In a protocol adapted from patent EP1765789A1, pyrazine-2-carboxylic acid reacts with CDI in acetonitrile at 40°C for 2 hours, generating the imidazolide intermediate. This species reacts efficiently with amines without racemization.
Coupling with Cyclohexylmethylamine
The activated pyrazine derivative is combined with 4-(1H-benzo[d]imidazol-2-yl)cyclohexanemethylamine in pyridine or DMF. A 2020 study achieved 57% yield by refluxing the components in pyridine for 19 hours, followed by purification via column chromatography (2–5% MeOH/DCM). Key challenges include managing the steric bulk of the cyclohexyl group, which slows reaction kinetics.
Optimization Strategies
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Impact | Source |
|---|---|---|---|
| Solvent | Acetonitrile | +22% | |
| Temperature | 65–70°C | +15% | |
| Catalyst Loading | 2 mol% Mn complex | +30% |
Higher yields in acetonitrile correlate with improved solubility of intermediates. Exceeding 70°C promotes side reactions, such as imidazole ring decomposition.
Catalytic Systems
Manganese-based catalysts outperform cobalt analogs in pyrazine synthesis, reducing reaction times from 24 to 12 hours. The acridine-based manganese pincer complex enables turnover numbers (TON) >1,000, making it industrially viable.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC methods using C18 columns (0.1% formic acid/ACN gradient) achieve baseline separation of the target compound from byproducts, with purity >97%.
Industrial-Scale Considerations
Waste Minimization
The use of borane-2-methylpyridine complex in DMSO reduces stoichiometric waste by 40% compared to traditional amidation methods.
Cost Efficiency
Replacing Ru(BPyPNN) with manganese catalysts lowers raw material costs by $12,000 per kilogram.
Q & A
Basic Research Question
- Benzimidazole Core : Participates in π-π stacking and hydrogen bonding, crucial for biological target interactions .
- Pyrazine-carboxamide : Enhances solubility and serves as a hydrogen-bond acceptor .
- Cyclohexylmethyl Linker : Introduces conformational rigidity, potentially improving selectivity for hydrophobic binding pockets .
Data Insight : Comparative studies show that substituting cyclohexyl with phenyl reduces metabolic stability by 40% .
How should researchers design experiments to evaluate its anticancer activity?
Advanced Research Question
- Cell Lines : Use human cancer cell lines (e.g., Caco-2 colon adenocarcinoma) with viability assays (MTT or resazurin) at 10–100 µM concentrations .
- Controls : Include reference drugs (e.g., 5-FU) and solvent-only controls.
- Mechanistic Studies : Perform flow cytometry (apoptosis) and Western blotting (e.g., caspase-3 activation) .
Conflict Resolution : If IC₅₀ values vary between labs, validate purity (>95% by HPLC) and cell culture conditions (e.g., serum concentration) .
What strategies optimize metal complexation with this compound for catalytic or therapeutic applications?
Advanced Research Question
- Ligand Design : The pyrazine-carboxamide and benzimidazole groups act as bidentate ligands for Ru(II) or Mn(II) .
- Synthesis : React with [RuCl(CO)H(PPh₃)₃] in THF under argon to form air-stable complexes (65–88% yield) .
- Characterization : Use cyclic voltammetry to assess redox activity and UV-Vis to monitor ligand-to-metal charge transfer .
How can researchers address low yields during the final coupling step?
Advanced Research Question
- Solvent Optimization : Replace DMF with DMA or NMP to improve carboxamide activation .
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Workup : Use acid-base extraction (e.g., dilute HCl/NaHCO₃) to isolate the product from unreacted starting materials .
How to resolve contradictions in reported antimicrobial activity data?
Advanced Research Question
- Standardize Assays : Use CLSI/MH guidelines for MIC determinations against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Check Efflux Pump Interference : Include efflux pump inhibitors (e.g., PAβN) to distinguish intrinsic activity from resistance .
- Structural Analogs : Compare with derivatives (e.g., thiourea-linked benzimidazoles) to identify SAR trends .
What advanced analytical methods validate purity and stability?
Advanced Research Question
- HPLC-DAD/MS : Use a C18 column (ACN/0.1% formic acid gradient) to detect degradation products (e.g., hydrolyzed carboxamide) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C suggests suitability for high-temperature applications) .
- Forced Degradation : Expose to UV light, acidic/basic conditions, and oxidants (H₂O₂) to identify instability hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
